molecular formula C19H15BrN4O3S B4226515 5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B4226515
M. Wt: 459.3 g/mol
InChI Key: RKQKCCDYLZNYPP-UHFFFAOYSA-N
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Description

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a methoxybenzenesulfonamide group

Properties

IUPAC Name

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3S/c1-27-17-7-6-14(20)11-18(17)28(25,26)23-15-5-2-4-13(10-15)16-12-24-9-3-8-21-19(24)22-16/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQKCCDYLZNYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide typically involves multi-step reactions. One common approach is the chemodivergent synthesis, where N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions are mild and metal-free, often involving reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide is unique due to the combination of its structural features, including the bromine atom, imidazo[1,2-a]pyrimidine moiety, and methoxybenzenesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide

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